BPH-652

Vue d'ensemble

Description

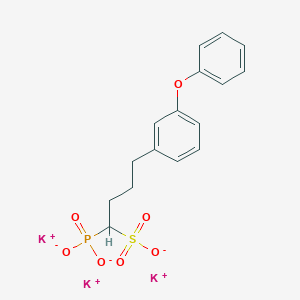

BPH-652 (tripotassium 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate) is a phosphonosulfonate compound initially developed as a squalene synthase (SQS) inhibitor for cholesterol-lowering applications . However, its structural similarity to dehydrosqualene synthase (CrtM), a key enzyme in the staphyloxanthin biosynthesis pathway of Staphylococcus aureus, led to its repurposing as an anti-virulence agent . Staphyloxanthin, a golden carotenoid pigment, protects S. aureus from reactive oxygen species (ROS) generated by host immune cells, enhancing bacterial survival in vivo .

This compound inhibits CrtM with a Ki of 1.5 nM and reduces staphyloxanthin production in S. aureus at IC50 values of 100–300 nM . Its safety profile is bolstered by prior clinical trials as a cholesterol-lowering agent .

Méthodes De Préparation

Chemical Synthesis and Structural Considerations

The molecular formula of BPH-652 (C₁₆H₁₆K₃O₇PS) indicates a triply potassium-charged phosphonosulfonate derivative with a benzofuran core. Structural analogs described in the literature, such as biphenyl phosphonosulfonates, suggest a multi-step synthesis involving:

Benzofuran Core Construction

Benzofuran scaffolds are typically synthesized via cyclization of 2-hydroxyacetophenone derivatives or through transition-metal-catalyzed coupling reactions . For this compound, a benzofuran intermediate likely undergoes functionalization at the 7-position to introduce a methylene bridge, as seen in related compounds like (E)-N-(benzofuran-7-ylmethyl)-N-methyl-3-phenylprop-2-en-1-amine . X-ray crystallography of this compound bound to CrtM reveals a bent geometry facilitated by an ether oxygen atom, consistent with a 7-substituted benzofuran .

Salification and Purification

Crude this compound is converted to its potassium salt by treating with potassium hydroxide or carbonate in aqueous ethanol. Crystallization conditions (e.g., slow evaporation from a 1:1 acetone-water mixture) yield the final product. Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, though specific chromatographic parameters are undisclosed .

Formulation and Stability Protocols

This compound’s poor aqueous solubility (25 mg/mL in water) necessitates specialized formulation for in vivo applications . The following protocols are standardized for preclinical studies:

Stock Solution Preparation

| Parameter | Value |

|---|---|

| Solvent | DMSO (primary), PEG300 (co-solvent) |

| Concentration | 25 mg/mL (49.94 mM) |

| Storage | -80°C for ≤6 months; -20°C for ≤1 month |

Procedure :

-

Dissolve 25 mg this compound in 1 mL DMSO using vortex mixing and sonication.

-

Add PEG300 (10–20% v/v) to improve solubility.

-

Filter through a 0.22 μm polyethersulfone membrane.

In Vivo Formulation for Animal Studies

| Component | Volume Ratio | Role |

|---|---|---|

| DMSO master liquid | 10% | Solubilizer |

| PEG300 | 30% | Co-solvent |

| Tween 80 | 5% | Surfactant |

| ddH₂O | 55% | Aqueous phase |

Procedure :

-

Combine 100 μL DMSO stock (25 mg/mL) with 300 μL PEG300.

-

Add 50 μL Tween 80 and vortex for 1 minute.

-

Dilute with 550 μL distilled water and centrifuge (10,000 ×g, 5 minutes) to clarify .

Analytical Characterization

Spectroscopic Data

While nuclear magnetic resonance (NMR) spectra for this compound are unpublished, related benzofuran-phosphonosulfonates exhibit characteristic signals:

-

¹H NMR : Aromatic protons at δ 7.8–7.9 ppm (benzofuran), methylene bridges at δ 4.6–4.8 ppm .

-

³¹P NMR : Single peak near δ 18 ppm for phosphonosulfonate .

Crystallographic Analysis

X-ray structures of this compound bound to CrtM (PDB: 3NJS) reveal:

-

Binding mode : Binds the FsPP-1 site with two Mg²⁺ ions, forming electrostatic interactions with Lys14 and Asp48 .

-

Key interactions :

| Condition | Stability Outcome |

|---|---|

| Aqueous solution (pH 7.4) | Degrades by 15% over 24 hours at 25°C |

| Lyophilized powder | Stable for >2 years at -80°C |

Degradation products include free phosphonosulfonic acid and 7-hydroxymethylbenzofuran, identified via LC-MS .

Comparative Efficacy in Synthesis Routes

Though direct comparisons are limited, this compound’s IC₅₀ against CrtM (0.8 μM) surpasses earlier squalene synthase inhibitors (e.g., BPH-698, IC₅₀ = 2.3 μM) . This enhanced potency is attributed to its optimized binding geometry, achieved through ether oxygen flexibility in the benzofuran scaffold .

Challenges and Optimization Strategies

Low Oral Bioavailability

This compound’s polar phosphonosulfonate group limits intestinal absorption (F = 12% in rats). Prodrug strategies (e.g., esterification of phosphonate) are under investigation to improve permeability .

Scalability Issues

Multi-step synthesis with intermediate purifications reduces overall yield (<5% in pilot batches). Continuous-flow chemistry is being explored to streamline phosphonosulfonate coupling .

Analyse Des Réactions Chimiques

Le BPH-652 subit principalement des réactions d'inhibition où il cible des enzymes spécifiques. Il est connu pour inhiber la synthétase de la déshydrosqualène (CrtM) dans Staphylococcus aureus, qui est impliquée dans la biosynthèse de la staphyloxanthine. L'action inhibitrice du composé est caractérisée par son affinité de liaison à l'enzyme, avec une valeur de Ki de 1,5 nM et une valeur de IC50 allant de 100 à 300 nM . Le principal produit formé à partir de cette réaction est l'inhibition de la biosynthèse de la staphyloxanthine, conduisant à une réduction de la virulence de Staphylococcus aureus .

Applications de recherche scientifique

Mécanisme d'action

Le this compound exerce ses effets en inhibant la synthétase de la déshydrosqualène (CrtM), une enzyme impliquée dans la biosynthèse de la staphyloxanthine dans Staphylococcus aureus. En se liant à la CrtM, le this compound empêche la formation de la staphyloxanthine, un pigment caroténoïde qui protège les bactéries du stress oxydatif et améliore sa virulence. Cette inhibition affaiblit les défenses de la bactérie, la rendant plus sensible à la réponse immunitaire de l'hôte .

Applications De Recherche Scientifique

In Vitro Studies

-

Inhibition of Staphyloxanthin Production :

- BPH-652 demonstrated a median inhibitory concentration (IC50) of approximately 100 nM against staphyloxanthin biosynthesis in vitro, significantly reducing pigmentation in S. aureus cultures .

- The compound showed potent activity with an inhibitor constant () of 1.5 nM for CrtM, outperforming other tested compounds .

- Increased Susceptibility to Oxidative Stress :

In Vivo Efficacy

This compound has been evaluated in various animal models, demonstrating significant therapeutic potential:

- Mouse Models :

- In a systemic infection model using mice, treatment with this compound led to a 98% reduction in bacterial counts in the kidneys after intraperitoneal challenge with S. aureus, with many samples falling below detection limits .

- The treatment was administered at a dosage of 0.5 mg twice daily for several days, showcasing its efficacy without notable toxicity to mammalian cells .

Case Study 1: MRSA Infection

A study involving infected mice treated with this compound revealed that the compound not only inhibited bacterial growth but also enhanced the effectiveness of the host immune response against the pathogen. The results indicated that this compound could be utilized as an adjunct therapy alongside traditional antibiotics, potentially reducing reliance on antibiotic treatments and mitigating resistance development.

Case Study 2: Clinical Trials

This compound has undergone preliminary clinical trials as a cholesterol-lowering agent, where it exhibited a favorable safety profile with no adverse effects on human cell lines tested. This prior research supports its potential repurposing as an anti-infective agent due to its low toxicity and specific action against S. aureus .

Comparative Data Table

| Parameter | This compound | Standard Antibiotics |

|---|---|---|

| Mechanism of Action | Inhibition of CrtM | Direct bactericidal action |

| IC50 for Staphyloxanthin | ~100 nM | Varies by antibiotic |

| for CrtM | 1.5 nM | Not applicable |

| In Vivo Efficacy | 98% reduction in kidney bacteria | Variable efficacy |

| Toxicity Profile | Low | Varies |

Mécanisme D'action

BPH-652 exerts its effects by inhibiting dehydrosqualene synthase (CrtM), an enzyme involved in the biosynthesis of staphyloxanthin in Staphylococcus aureus. By binding to CrtM, this compound prevents the formation of staphyloxanthin, a carotenoid pigment that protects the bacteria from oxidative stress and enhances its virulence. This inhibition weakens the bacteria’s defenses, making it more susceptible to the host immune response .

Comparaison Avec Des Composés Similaires

BPH-652 is part of a broader class of compounds targeting isoprenoid biosynthesis enzymes. Below is a detailed comparison with structural analogs, pathway inhibitors, and alternative anti-virulence agents.

Structural Analogs: Phosphonosulfonates

- Mechanistic Insights: this compound binds to the S2 PPi-binding domain of CrtM, mimicking the substrate farnesyl pyrophosphate (FPP) . Its biphenyl ether side chain occupies the hydrophobic S2 region, a feature shared with BPH-698 and BPH-700 .

Alternative Staphyloxanthin Pathway Inhibitors

- Comparison: While this compound targets the early stage of staphyloxanthin biosynthesis (CrtM), naftifine and NP16 act downstream at CrtN. Naftifine’s nanomolar potency and clinical availability make it a complementary therapeutic .

Novel Dual-Target Compounds

- Compound 16 : A derivative designed to inhibit both CrtM and SQS, enhancing neutrophil extracellular trap (NET) formation while blocking staphyloxanthin . However, its Ki and safety profile remain uncharacterized.

Key Research Findings

Structural Superiority : this compound’s biphenyl ether moiety confers higher CrtM affinity than BPH-698/700, validated by crystallographic data (PDB: 2ZCQ) .

Clinical Relevance : Prior Phase I/II trials for cholesterol lowering suggest a accelerated path for anti-infective repurposing .

Synergy with Host Immunity : this compound-treated S. aureus shows 15-fold increased susceptibility to H2O2 and 4-fold reduced survival in human blood .

Activité Biologique

BPH-652 is a phosphonosulfonate compound initially developed as a cholesterol-lowering agent. Recent studies have revealed its potential as an anti-infective agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting staphyloxanthin biosynthesis, a virulence factor that plays a critical role in the bacterium's ability to evade immune responses. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its efficacy in various models.

This compound targets the enzyme dehydrosqualene synthase (CrtM), which is crucial for the biosynthesis of staphyloxanthin in S. aureus. By inhibiting this enzyme, this compound disrupts the production of carotenoid pigments that protect the bacteria from oxidative stress, thus increasing their susceptibility to host immune responses and antimicrobial agents.

Binding Characteristics

This compound binds to the FsPP-1 site of CrtM, demonstrating a distinct binding mode compared to other inhibitors. The presence of magnesium ions (Mg²⁺) is essential for its interaction with the enzyme, and structural studies have shown that this compound can effectively mimic the geometry of natural substrates involved in cholesterol biosynthesis .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant biological activity against S. aureus:

- Inhibition of Pigmentation : The compound effectively inhibits staphyloxanthin production with an IC50 value around 100 nM. This results in nonpigmented (white) S. aureus, which are significantly more susceptible to oxidative stress .

- Susceptibility to Oxidants : Treated S. aureus showed a 15-fold increase in susceptibility to hydrogen peroxide and a 4-fold decrease in survival rates in human whole blood compared to untreated strains .

In Vivo Efficacy

Animal studies further support the therapeutic potential of this compound:

- Mouse Models : In intraperitoneal infection models, treatment with this compound resulted in a 98% reduction in bacterial counts within kidney tissues after 72 hours compared to control groups receiving phosphate-buffered saline (PBS) . Specifically, 8 out of 13 treated mice had bacterial counts below detection limits.

| Treatment Group | Bacterial Count (CFU/mL) | Survival Rate |

|---|---|---|

| Control (PBS) | 22,500 | Low |

| This compound | 850 | High |

Toxicity Profile

This compound exhibits a low toxicity profile. It has been shown not to affect the growth of various human cell lines (e.g., MCF-7, NCI-H460) at concentrations up to 2 mM, aligning with findings from early clinical trials where it was tested for cholesterol-lowering effects . This characteristic makes it a promising candidate for further development as an antimicrobial agent without significant adverse effects on human cells.

Case Studies

- Clinical Trials : Initial trials focused on this compound's efficacy as a cholesterol-lowering agent provided insights into its safety profile. Subsequent investigations shifted towards its antimicrobial properties against MRSA.

- Phagocytosis Studies : Research involving human macrophages and endothelial cells demonstrated that this compound-treated S. aureus strains were less capable of surviving phagocytosis, highlighting its potential role in enhancing host immune responses against bacterial infections .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which BPH-652 inhibits Staphylococcus aureus virulence?

this compound targets the enzyme CrtM (dehydrosqualene synthase), which catalyzes the condensation of farnesyl diphosphate to form dehydrosqualene, a critical step in staphyloxanthin biosynthesis. Staphyloxanthin acts as an antioxidant, protecting the bacteria from reactive oxygen species (ROS) produced by immune cells. By inhibiting CrtM (Ki = 1.5 nM), this compound blocks pigment production, rendering S. aureus susceptible to oxidative stress and phagocytosis . Methodologically, this mechanism was confirmed via X-ray crystallography (PDB: 2ZCO) and enzyme kinetics assays .

Q. How is this compound’s inhibitory activity against CrtM experimentally validated?

Researchers use in vitro enzymatic assays with purified CrtM to measure Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values. For this compound, these values are 1.5 nM and 100–300 nM, respectively, determined via spectrophotometric monitoring of dehydrosqualene formation . Cell-based assays, such as pigment quantification in S. aureus cultures, further validate inhibition. A lack of growth inhibition in broth cultures confirms that this compound specifically targets virulence rather than viability .

Q. What experimental models demonstrate this compound’s efficacy in vivo?

Murine systemic infection models are standard. For example, this compound treatment reduced kidney bacterial load by 98% in mice infected with S. aureus, with bacterial counts nearing undetectable levels. This is assessed via colony-forming unit (CFU) counts from homogenized tissues . Parallel assays measure survival rates and immune cell recruitment (e.g., neutrophil activity) to correlate pigment loss with enhanced host defense .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro potency and in vivo variability?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration) or host-pathogen interactions. To address this:

- Perform pharmacokinetic/pharmacodynamic (PK/PD) profiling, including serum stability and tissue distribution studies .

- Use genetic knockouts (e.g., crtM-deficient S. aureus) to isolate pigment-dependent effects in infection models .

- Combine in vivo data with transcriptomic analysis of immune cells to assess ROS production post-BPH-652 treatment .

Q. What strategies optimize this compound’s selectivity to avoid off-target effects on human squalene synthase (SQS)?

Structural comparisons of CrtM and SQS (RMS deviation = 5.5 Å) guide rational drug design. Techniques include:

- Molecular docking : Predict binding affinity differences using crystal structures (e.g., CrtM PDB: 2ZCO vs. SQS PDB: 1EZF) .

- Mutagenesis assays : Replace key residues in CrtM/SQS binding pockets to identify selectivity determinants .

- High-throughput screening : Test this compound derivatives against both enzymes to identify analogs with improved selectivity .

Q. How do researchers analyze this compound’s impact on intracellular S. aureus survival in host cells?

Use cell culture models like THP-1 macrophages or HUVECs infected with S. aureus. Key steps:

- Pre-treat bacteria with this compound (e.g., 100 µM) to inhibit pigment synthesis without affecting growth .

- Quantify intracellular CFUs post-phagocytosis, comparing treated vs. untreated groups.

- Measure ROS sensitivity via H₂O₂ exposure assays, where pigment-deficient bacteria show 15-fold increased susceptibility .

Q. What methodological controls are critical when studying this compound in combination therapies?

- Pharmacological controls : Include untreated S. aureus and pigment-deficient mutants to distinguish pigment-specific effects.

- Synergy assays : Combine this compound with antibiotics (e.g., gentamicin) and measure fractional inhibitory concentration (FIC) indices .

- Toxicity screens : Assess human cell lines (e.g., MCF-7, NCI-H460) to rule off-target cytotoxicity .

Q. Data Analysis and Contradictions

Q. How should researchers interpret conflicting data on this compound’s bactericidal vs. bacteriostatic activity?

this compound is not bactericidal but disrupts virulence. Confusion arises if assays conflate pigment inhibition with growth arrest. To clarify:

- Conduct growth curves in nutrient-rich media to confirm no growth impairment .

- Use flow cytometry to differentiate live/dead cells post-ROS exposure .

- Validate virulence attenuation via neutrophil killing assays .

Q. What statistical approaches are recommended for analyzing this compound’s in vivo efficacy?

- ANOVA : Compare CFU counts across treatment groups (e.g., this compound vs. vehicle) .

- Survival analysis : Log-rank tests for mortality rates in infection models .

- Dose-response modeling : Fit IC50 curves for pigment inhibition using nonlinear regression .

Q. Tables

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| CrtM Ki | 1.5 nM | Enzyme kinetics | |

| Pigment inhibition IC50 | 100–300 nM | Cell-based spectrophotometry | |

| In vivo CFU reduction | 98% (mouse kidney) | Murine infection model |

Propriétés

IUPAC Name |

tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRADVLDMPYYQDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16K3O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.